molecular formula C3H10ClNO3S B555959 Cysteine hydrochloride CAS No. 10318-18-0

Cysteine hydrochloride

Cat. No. B555959
CAS RN: 10318-18-0
M. Wt: 175.64 g/mol
InChI Key: IFQSXNOEEPCSLW-UHFFFAOYSA-N
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Description

Cysteine hydrochloride, commonly referred to as Cysteine HCl, is a vital component in biochemical research due to its versatile roles . Derived from the naturally occurring amino acid L-cysteine, this compound plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .


Synthesis Analysis

The biosynthesis of cysteine is crucial and critically regulated by two enzymes, serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . A detailed bioinformatic analysis has been performed to understand all the possible features of cyanobacterial SATs and OAS-TLs . Another method of synthesis involves the use of Butler’s cyclopolymerization protocol to synthesize homo and copolymers of cysteine residues and diallyldimethylammonium chloride (DADMAC) using water as a solvent .


Molecular Structure Analysis

The molecular formula of cysteine hydrochloride is C3H7NO2S . The average mass is 157.619 Da and the monoisotopic mass is 156.996429 Da .


Chemical Reactions Analysis

Cysteine HCl functions as a reducing agent and a nucleophile in redox reactions . Additionally, it serves as a precursor to glutathione, a potent cellular antioxidant .


Physical And Chemical Properties Analysis

Cysteine hydrochloride is a white crystalline powder soluble in water . It is a sulfur-containing amino acid and is prone to oxidation when exposed to air in aqueous solution .

Scientific Research Applications

Nutritional and Health Benefits

Cysteine hydrochloride, as a form of the amino acid L-Cysteine (l-Cys), is explored for its potential benefits in improving human health through diet, nutritional supplements, or pharmaceuticals. The interest in l-Cys is primarily due to its role in medicine and nutritional therapies, though conclusive evidence from clinical trials is still needed. The number of publications on the usage of l-Cys for health improvement has significantly increased, indicating a growing interest in its potential benefits (Clemente Plaza et al., 2018).

Antioxidant and Anti-inflammatory Effects

Cysteine-enriched protein supplements, recognized as conditionally essential or indispensable sulfur amino acids, are studied for their role in metabolic pathways involving methionine, taurine, and glutathione (GSH). These supplements are believed to enhance antioxidant status and improve outcomes in certain diseases by fighting chronic inflammation and adapting sulfur amino acid metabolism to meet increased cysteine requirements during stressed and inflammatory states (McPherson & Hardy, 2011).

Role in Obesity and Metabolic Regulation

Studies suggest that the plasma concentrations of cysteine are associated with obesity, as plasma total concentrations of cysteine are linearly linked with fat mass. Animal and cellular experiments support the notion that cysteine might be obesogenic, indicating a potential role in fat regulation and obesity. However, targeted research is necessary to understand the mechanisms involved (Elshorbagy et al., 2012).

Mechanism of Action

Target of Action

Cysteine hydrochloride primarily targets the biochemical pathways involved in the synthesis of essential biomolecules. It is an important source of sulfur in human metabolism . Although it is classified as a non-essential amino acid, cysteine may be essential for infants, the elderly, and individuals with certain metabolic diseases or who suffer from malabsorption syndromes .

Mode of Action

Cysteine hydrochloride can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions . Cysteine’s antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms .

Biochemical Pathways

Cysteine hydrochloride is involved in several biochemical pathways. It is synthesized from methionine by the enzyme, cystathionase, via the trans-sulfuration pathway . It serves as a precursor substrate for both the synthesis of essential biomolecules and the production of glutathione, a crucial antioxidant in the body .

Result of Action

The primary result of cysteine hydrochloride’s action is its contribution to the synthesis of essential biomolecules and the production of glutathione. This can help prevent liver damage and kidney damage associated with overdoses of acetaminophen . It also plays a crucial role in protein folding, assembly, and stability through disulfide-bond formation .

Action Environment

The action of cysteine hydrochloride can be influenced by various environmental factors. For instance, the presence of other amino acids, such as methionine, can affect its synthesis . Additionally, the pH and temperature of the environment can impact the stability and efficacy of cysteine hydrochloride.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid inhalation of dusts, avoid getting in eyes, on skin, or on clothing, and avoid ingestion .

properties

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydrochloride
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InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IFQSXNOEEPCSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
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DSSTOX Substance ID

DTXSID00920537
Record name DL-Cysteine, hydrochloride
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Molecular Weight

157.62 g/mol
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Physical Description

Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS]
Record name Cysteine hydrochloride
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Product Name

Cysteine hydrochloride

CAS RN

10318-18-0, 7048-04-6, 52-89-1
Record name DL-Cysteine, hydrochloride
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Record name Cysteine, hydrochloride, DL-
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Record name CYSTEINE HYDROCHLORIDE
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Record name DL-Cysteine, hydrochloride
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Record name Cysteine hydrochloride
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Record name DL-cysteine hydrochloride hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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